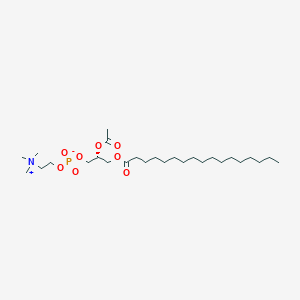

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2-acetyloxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-26(36-25(2)29)24-35-37(31,32)34-22-21-28(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJUBRBHIVQQB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (HAPC) is a phospholipid that has garnered attention due to its unique structural properties and biological activities. This compound is part of the class of alkyl-acyl phospholipids, which are known for their diverse roles in cellular processes. This article explores the biological activity of HAPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

HAPC is characterized by its long-chain fatty acid composition, specifically containing heptadecanoic acid. Its chemical formula is , and it is classified under the category of phosphocholines, which are essential components of cell membranes. The presence of both an acyl and an alkyl chain in its structure contributes to its unique properties and biological functions.

Table 1: Basic Properties of HAPC

| Property | Value |

|---|---|

| Molecular Weight | 533.70 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| CAS Number | 104585-73-1 |

HAPC exhibits several biological activities primarily through its interaction with cellular membranes and signaling pathways. The following mechanisms have been identified:

- Platelet Activation : HAPC has been shown to act as a potent platelet-activating factor (PAF), influencing platelet aggregation and vascular responses. Studies indicate that it can mimic the effects of PAF, leading to various cellular responses including vasodilation and modulation of inflammatory processes .

- Antihypertensive Effects : Research has indicated that HAPC possesses antihypertensive properties, potentially through the modulation of vascular smooth muscle tone and inhibition of platelet aggregation .

- Cell Signaling : HAPC may influence cell signaling pathways by interacting with specific receptors on cell membranes, which can lead to changes in intracellular calcium levels and activation of protein kinases .

Therapeutic Potential

The unique biological activities of HAPC suggest potential therapeutic applications in various medical conditions:

- Cardiovascular Diseases : Due to its effects on platelet aggregation and blood pressure regulation, HAPC may be beneficial in treating conditions such as hypertension and thrombosis.

- Inflammatory Disorders : Given its role as a PAF mimic, HAPC could be explored for therapeutic use in inflammatory diseases where PAF plays a critical role.

Case Study: Fibromyalgia Syndrome (FMS)

A metabolomics study highlighted the significance of HAPC in distinguishing between patients with fibromyalgia syndrome (FMS) and healthy controls. The study utilized liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-Q-TOF/MS) to analyze plasma samples from both groups. The results indicated that specific phosphocholines, including HAPC, were overrepresented in FMS patients compared to controls . This finding suggests that HAPC could serve as a biomarker for FMS or a target for therapeutic intervention.

Table 2: Metabolomic Analysis Results

| Metabolite | FMS Patients (n=22) | Controls (n=21) |

|---|---|---|

| This compound | Elevated | Normal |

| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | Elevated | Normal |

| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | Elevated | Normal |

Scientific Research Applications

Metabolic Biomarker in Cardiovascular Diseases

One of the prominent applications of 1-heptadecanoyl PC is its role as a metabolic biomarker in cardiovascular diseases, particularly acute coronary syndrome (ACS). A study highlighted that this metabolite was significantly associated with plaque stability in ACS patients. The research involved analyzing serum samples from patients with stable plaques (SPs) and vulnerable plaques (VPs) using liquid chromatography-mass spectrometry (LC-MS). The findings indicated that 1-heptadecanoyl PC levels were notably different between these groups, suggesting its potential utility in diagnosing and assessing the risk of cardiovascular events.

Key Findings:

- Diagnostic Efficacy: The area under the curve (AUC) for 1-heptadecanoyl PC was reported as 0.782, with a sensitivity of 78.8% and specificity of 78.1% when distinguishing between VPs and SPs .

- Clinical Relevance: The study established a correlation between serum metabolic perturbations and plaque stability, indicating that monitoring levels of this metabolite could aid in early diagnosis and risk assessment for ACS patients .

Role in Drug Development and Toxicology

Another significant application of 1-heptadecanoyl PC is in the field of drug development , particularly regarding nephrotoxicity assessment. A model for drug-induced acute kidney injury utilized this compound to analyze changes in endogenous metabolites before and after drug administration. The study demonstrated that levels of 1-heptadecanoyl PC significantly decreased in mice subjected to nephrotoxic agents, implying its potential as a biomarker for kidney damage.

Case Study Insights:

- In a controlled experiment, the average peak height of 1-heptadecanoyl PC dropped from 6753.00 ± 1017.09 to 2604.73 ± 546.56 following nephrotoxic treatment, with statistical significance (p < 0.001) noted .

- This application underscores the importance of metabolic profiling in evaluating drug safety and efficacy during preclinical trials.

Investigating Inflammatory Conditions

Research has also indicated that 1-heptadecanoyl PC may play a role in various inflammatory conditions . Decreased levels of lysophosphatidylcholine (LPC), including 1-heptadecanoyl PC, have been observed in diseases such as rheumatoid arthritis and diabetes. These findings suggest that alterations in LPC levels could be linked to inflammatory processes and may serve as potential therapeutic targets.

Research Outcomes:

- Studies have shown that higher LPC levels can induce protective mechanisms against inflammation by upregulating cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), which are crucial for vascular health .

- The implications for therapeutic strategies targeting LPC metabolism could provide new avenues for treating chronic inflammatory diseases.

Implications for Neurological Disorders

Emerging evidence suggests that lysophosphatidylcholines like 1-heptadecanoyl PC are involved in neurological health. Research indicates a potential link between LPC levels and conditions such as Alzheimer's disease and schizophrenia, where altered lipid metabolism may contribute to pathophysiology.

Clinical Observations:

- In Alzheimer's disease studies, decreased LPC levels have been associated with increased mortality risk, highlighting the need for further investigation into how these metabolites influence neurodegenerative processes .

- Understanding the role of such compounds could lead to novel biomarkers for early detection or progression monitoring in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs of C17:0-Ac-GPC include:

Key Observations :

- PAF vs. C17:0-Ac-GPC : The O-alkyl ether in PAF confers greater resistance to phospholipase A₂ (PLA₂)-mediated hydrolysis compared to the acyl ester in C17:0-Ac-GPC, resulting in prolonged bioactivity . PAF induces platelet activation at picomolar concentrations, whereas C17:0-Ac-GPC requires micromolar doses .

- Acyl Chain Length : Replacing the C17:0 acyl chain with shorter (C16:0) or longer (C22:0) chains alters membrane fluidity and receptor binding. For example, LPC(22:0) exhibits slower cellular uptake due to its rigid, long-chain structure .

- Therapeutic Potential: Ether-linked analogs like ET-18-OCH₃ exhibit anticancer properties but require liposomal formulation to mitigate systemic toxicity .

Physicochemical Properties

- Ether-linked analogs like PAF are more hydrophobic (logP ~4.2) .

- Thermal Stability : Acylated LPCs (e.g., C17:0-Ac-GPC) degrade faster under basic conditions than ether-linked PAF due to ester bond susceptibility .

Q & A

Basic: What experimental methods are recommended for the extraction and purification of 1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine from biological matrices?

Answer:

The Bligh & Dyer method is a gold standard for lipid extraction. It involves homogenizing tissues in a chloroform-methanol-water system (2:1:0.8 v/v) to achieve a miscible phase. Subsequent dilution with chloroform and water separates lipids (chloroform layer) from non-lipids (methanolic layer). This method ensures high recovery of phospholipids like this compound while minimizing degradation . For purification, silica-based chromatography or preparative thin-layer chromatography (TLC) can isolate specific phosphocholine derivatives.

Basic: How can researchers quantify this compound in complex biological samples?

Answer:

Use a phosphatidylcholine (PC)-specific assay kit (e.g., colorimetric or fluorometric assays). These kits employ enzymatic hydrolysis of PC to generate choline, which is oxidized to produce a detectable signal (e.g., fluorescence or absorbance at 570 nm). Key steps include:

- Sample preparation: Lipid extraction via Bligh & Dyer, followed by solubilization in detergent-containing buffers.

- Replicates: Run duplicates to ensure statistical validity .

- Dilution: For samples exceeding standard curve ranges, dilute in assay buffer and multiply by the dilution factor .

Advanced: How does the stereospecificity of the sn-2 acetyl group influence enzymatic interactions with this compound?

Answer:

The sn-2 acetyl group is critical for substrate recognition by enzymes like 1-alkyl-2-acetylglycerophosphocholine esterase (EC 3.1.1.47). This enzyme hydrolyzes the acetyl group to yield 1-alkyl-sn-glycero-3-phosphocholine. Stereochemical mismatches (e.g., sn-1 vs. sn-3 isomers) reduce catalytic efficiency by >90%, as shown in kinetic studies using chiral chromatography-purified substrates. Researchers must verify stereopurity via NMR or polarimetry before enzymatic assays .

Advanced: What analytical challenges arise in distinguishing this compound from isobaric lipids, and how can they be resolved?

Answer:

Isobaric interferences (e.g., 1-hexadecanoyl-2-acetyl derivatives) complicate mass spectrometry (MS) analysis. Solutions include:

- High-resolution MS: Use Q-TOF or Orbitrap systems (resolving power >30,000) to differentiate ions by exact mass (e.g., m/z 551.74 vs. 537.38) .

- Collision-induced dissociation (CID): Monitor diagnostic fragments like m/z 184 (phosphocholine headgroup) and acyl chain-specific ions .

- Chromatography: Reverse-phase HPLC with C18 columns separates lipids by acyl chain length and saturation .

Advanced: How can contradictory data in enzymatic activity assays for this compound hydrolysis be reconciled?

Answer:

Contradictions often stem from:

- Substrate purity: Trace contaminants (e.g., lysophospholipids) inhibit enzymes. Validate purity via TLC or LC-MS .

- Buffer interference: Detergents like Triton X-100 may alter enzyme kinetics. Use lipid-free albumin or β-cyclodextrin to solubilize substrates without interference .

- pH dependence: Optimize buffer pH (e.g., 7.4 for physiological studies vs. 8.0 for maximal esterase activity) .

Basic: What synthetic strategies are used to produce this compound with high enantiomeric purity?

Answer:

A modified Lindberg protocol is widely used:

sn-Glycero-3-phosphocholine backbone preparation: Start with enantiomerically pure glycerol derivatives.

Acylation: Use heptadecanoic acid anhydride for sn-1 position and acetyl chloride for sn-2, with DMAP catalysis.

Purification: Silica gel chromatography (chloroform-methanol-water, 65:25:4) isolates the target compound. Confirm purity via ¹H-NMR (e.g., acetyl proton at δ 2.05 ppm) .

Advanced: How do researchers validate the biological activity of this compound in signaling studies?

Answer:

- Cell-based assays: Measure calcium flux (Fluo-4 dye) or MAP kinase activation (Western blot) in response to lipid treatment.

- Negative controls: Use non-hydrolyzable analogs (e.g., methylated acetyl group) to confirm activity depends on enzymatic hydrolysis .

- Dose-response curves: Ensure EC₅₀ values align with literature (e.g., 10–100 nM in platelet activation studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.